Cas no 1393552-67-4 ((5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine)
(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-2-hydroxyamino-3-(trifluoromethyl)pyridine
- (5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine
- AB82636
- [5-CHLORO-3-(TRIFLUOROMETHYL)PYRIDIN-2-YL]METHYLAMINE
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- MDL: MFCD22546831
- Inchi: 1S/C7H6ClF3N2/c8-4-1-5(7(9,10)11)6(2-12)13-3-4/h1,3H,2,12H2
- InChI Key: UOGQGFLDIWWRKZ-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(CN)C(C(F)(F)F)=C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 174
- Topological Polar Surface Area: 38.9
(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029196814-1g |
(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine |
1393552-67-4 | 95% | 1g |
$984.50 | 2022-04-02 | |
| Chemenu | CM278085-1g |
(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine |
1393552-67-4 | 95% | 1g |
$795 | 2021-08-18 | |
| Chemenu | CM278085-1g |
(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine |
1393552-67-4 | 95% | 1g |
$842 | 2022-06-13 | |
| eNovation Chemicals LLC | Y0978453-5g |
(5-chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine |
1393552-67-4 | 95% | 5g |
$2400 | 2025-02-19 | |
| eNovation Chemicals LLC | Y0978453-5g |
(5-chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine |
1393552-67-4 | 95% | 5g |
$2400 | 2024-08-02 | |
| eNovation Chemicals LLC | Y0978453-5g |
(5-chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine |
1393552-67-4 | 95% | 5g |
$2400 | 2025-02-28 |
(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on (5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine
Introduction to (5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine (CAS No. 1393552-67-4)
(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine, CAS No. 1393552-67-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural and functional properties. This compound, featuring a pyridine core substituted with a chloro group at the 5-position and a trifluoromethyl group at the 3-position, along with an amine functional group at the 2-position, exhibits a distinct chemical profile that makes it a valuable intermediate in synthetic chemistry.
The pyridine scaffold is a cornerstone in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The presence of the chloro and trifluoromethyl substituents further enhances its potential by influencing electronic properties, lipophilicity, and metabolic stability. These features are particularly crucial in drug design, where modulating these properties can lead to improved pharmacokinetic profiles and target engagement.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced biological activity. The combination of the chloro, trifluoromethyl, and amine functionalities in (5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine positions it as a promising candidate for further exploration in this domain. Studies have demonstrated that such structural motifs can contribute to the development of compounds with potent activity against various therapeutic targets.
The utility of this compound extends beyond pharmaceutical applications. In agrochemical research, for instance, similar pyridine derivatives have been investigated for their potential as intermediates in the synthesis of pesticides and herbicides. The electron-withdrawing nature of the chloro and trifluoromethyl groups can enhance the bioactivity of agrochemicals by improving their binding affinity to biological targets.
The synthesis of (5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine involves multi-step organic transformations that highlight the compound's synthetic complexity. Key steps typically include nucleophilic substitution reactions, cross-coupling reactions, and functional group transformations. The precise control of reaction conditions is essential to achieve high yields and purity, which are critical for downstream applications.
The growing interest in fluorinated compounds has also spurred research into understanding the impact of fluorine atoms on molecular properties. The trifluoromethyl group, in particular, is known for its ability to modulate lipophilicity, metabolic stability, and binding affinity. This has led to its widespread use in drug discovery programs aimed at developing next-generation therapeutics.
In academic research, (5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine has been employed as a building block for more complex molecules. By serving as a precursor in synthetic routes, it enables chemists to access novel scaffolds with tailored biological activities. This underscores its importance as a versatile intermediate in medicinal chemistry.
The compound's potential applications are further underscored by its role in exploring new chemical space. By modifying its structure or incorporating it into larger molecules, researchers can uncover new pharmacological entities with unique mechanisms of action. This approach is particularly relevant in addressing unmet medical needs where existing therapies are limited or non-existent.
Efforts are ongoing to optimize synthetic methodologies for (5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine to improve scalability and cost-effectiveness. Advances in catalytic processes and green chemistry principles have opened new avenues for sustainable production methods. These innovations are essential for ensuring that such valuable intermediates can be accessed reliably for both academic and industrial applications.
The future directions of research involving this compound are likely to focus on expanding its biological profile through structure-activity relationship studies. By systematically varying substituents or exploring different functional groups, researchers can gain deeper insights into how molecular structure influences biological activity. This knowledge will be instrumental in guiding the development of novel compounds with enhanced therapeutic potential.
In conclusion, (5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine (CAS No. 1393552-67-4) represents a significant advancement in the field of organic chemistry with broad implications for pharmaceutical and agrochemical research. Its unique structural features make it a valuable intermediate for synthesizing novel compounds with potential therapeutic applications. As research continues to uncover new possibilities for this compound, its importance is expected to grow further, driving innovation across multiple scientific disciplines.
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